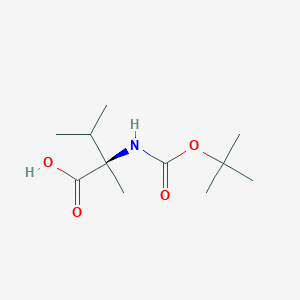![molecular formula C15H11NO2 B058911 [3-(3-Cyanophenyl)phenyl]acetic acid CAS No. 1334500-02-5](/img/structure/B58911.png)
[3-(3-Cyanophenyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Cyanophenyl)phenyl]acetic acid is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.26. It is also known by its IUPAC name, (3’-cyano[1,1’-biphenyl]-3-yl)acetic acid . This compound is characterized by the presence of a cyano group (-CN) attached to a biphenyl structure, which is further connected to an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid typically involves the reaction of 3-bromobenzonitrile with phenylacetic acid under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-Cyanophenyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, amine derivatives, and oxidized carboxylic acids .
Aplicaciones Científicas De Investigación
[3-(3-Cyanophenyl)phenyl]acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of [3-(3-Cyanophenyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
[4-(4-Cyanophenyl)phenyl]acetic acid: Similar structure but with the cyano group in a different position.
[3-(4-Cyanophenyl)phenyl]acetic acid: Another positional isomer with the cyano group on the fourth position of the phenyl ring.
Uniqueness
[3-(3-Cyanophenyl)phenyl]acetic acid is unique due to its specific structural arrangement, which influences its reactivity and interaction with biological targets. The position of the cyano group and the biphenyl structure contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[3-(3-cyanophenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-4-2-6-14(8-12)13-5-1-3-11(7-13)9-15(17)18/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJGENGCMXDLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362666 |
Source


|
| Record name | [3-(3-cyanophenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-02-5 |
Source


|
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-cyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(3-cyanophenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)




![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)


![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)


![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)
